molecular formula C9H8BrNO2 B2573720 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one CAS No. 1360886-58-3

5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B2573720
CAS No.: 1360886-58-3
M. Wt: 242.072
InChI Key: BKUJJUFNTYIDPI-UHFFFAOYSA-N
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Description

5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 5-position and a methoxy group at the 7-position on the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one typically involves the bromination of 7-methoxy-2,3-dihydro-1H-indol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 5-substituted-7-methoxy-2,3-dihydro-1H-indol-2-one derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dihydro-1H-indol-2-one
  • 7-methoxy-2,3-dihydro-1H-indol-2-one
  • 5-bromo-7-methoxyindole

Uniqueness

5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of both bromine and methoxy groups on the indole ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of these groups may also influence its interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-7-methoxy-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-7-4-6(10)2-5-3-8(12)11-9(5)7/h2,4H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUJJUFNTYIDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NC(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360886-58-3
Record name 5-bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
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